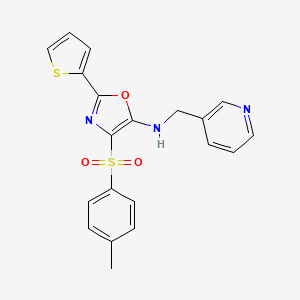![molecular formula C7H10ClF3O3S B2813096 [6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride CAS No. 2137602-51-6](/img/structure/B2813096.png)
[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride” is a chemical compound with the CAS Number: 2137602-51-6 . It has a molecular weight of 266.67 .
Molecular Structure Analysis
The molecular structure of “[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride” can be represented by the formula C7H10ClF3O3S . This indicates that the molecule contains carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), oxygen (O), and sulfur (S) atoms.Physical And Chemical Properties Analysis
“[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride” has a molecular weight of 266.67 . Unfortunately, other specific physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis of Pyrrolidines
The synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines demonstrates the utility of sulfonyl chlorides in facilitating 5-endo-trig cyclisation reactions. This process, starting from lithiated (phenylsulfonyl)methane, highlights the role of sulfonyl chlorides in stereoselective synthesis, offering high yields and excellent stereoselectivities for the pyrrolidines produced, which are significant in the synthesis of various biologically active compounds (Craig, D., Jones, P., & Rowlands, G., 2000).
Amine Synthesis
2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a versatile sulfonating agent for amines, showcases the application of sulfonyl chloride derivatives in the easy and efficient sulfonation of primary and secondary amines. This synthesis process not only yields excellent results but also facilitates the alkylation of activated amines under Mitsunobu conditions, underscoring the chemical's versatility and stability under a variety of conditions (Sakamoto, I., Izumi, N., Yamada, T., & Tsunoda, T., 2006).
High Yield Synthesis of Furylmethane Derivatives
A novel two-phase system employing –SO3H functionalized ionic liquids for the synthesis of tri(furyl)methane from furfural and furan illustrates the application of sulfonyl chlorides in improving reaction yields while suppressing unwanted polymer formation. This environmentally friendly strategy significantly enhances the yield of desired products, showcasing the utility of sulfonyl chlorides in green chemistry (Shinde, S., & Rode, C. V., 2017).
Study of Molecular Conformations
Research on the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide provides insights into the molecular interactions and conformations of sulfonyl chloride derivatives. This study, through IR spectroscopy and quantum chemical methods, explores the complex behavior of such compounds in various solvents, contributing to our understanding of their reactivity and association tendencies (Sterkhova, I., Moskalik, M. Y., & Shainyan, B., 2014).
Sulfenyletherification Reactions
The use of dimethyl sulfoxide/oxalyl chloride for the sulfenyletherification of unsaturated alcohols introduces a facile method for generating methanesulfenyl chloride, which is crucial for the targeted chemical transformation. This methodological innovation highlights the potential of sulfonyl chloride derivatives in synthetic organic chemistry, offering a new pathway for the formation of valuable chemical structures (Gao, Y., Cheng, S., Zhang, T., Ding, R., Liu, Y.-g., Sun, B., & Tian, H., 2018).
Propiedades
IUPAC Name |
[6-(trifluoromethyl)oxan-2-yl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF3O3S/c8-15(12,13)4-5-2-1-3-6(14-5)7(9,10)11/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHVKJWKILBCDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1)C(F)(F)F)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


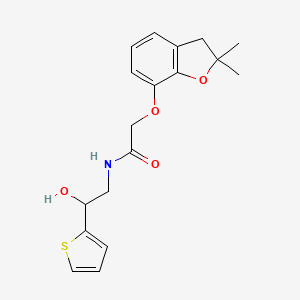
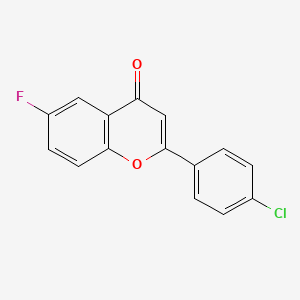
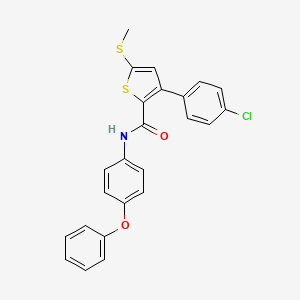
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2813024.png)
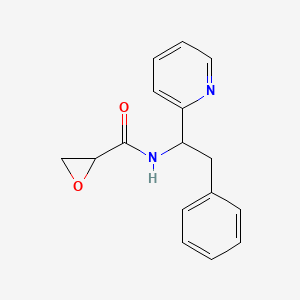
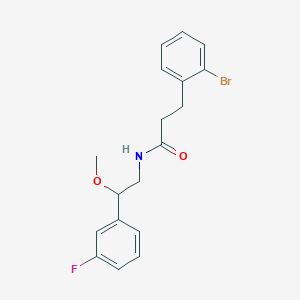
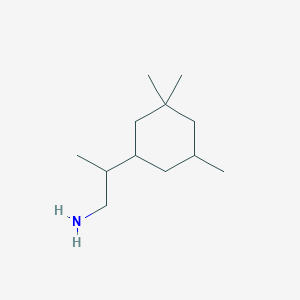
![8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2813031.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2813032.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamido](/img/structure/B2813033.png)
![1-[4-(Oxolane-2-carbonyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2813034.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)
